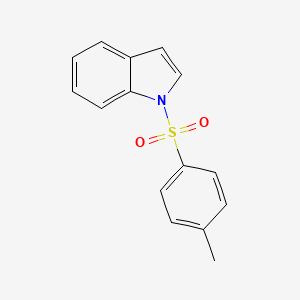

N-Tosylindole

Beschreibung

BenchChem offers high-quality N-Tosylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tosylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of N-Tosylindole

Introduction: The Strategic Importance of N-Tosylindole in Modern Synthesis

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] However, the intrinsic reactivity of the indole nitrogen, particularly its susceptibility to protonation, oxidation, and undesired side reactions under various synthetic conditions, presents a significant challenge for chemists.[1] The strategic protection of this nitrogen atom is therefore a cornerstone of indole chemistry. Among the myriad of nitrogen-protecting groups, the p-toluenesulfonyl (tosyl) group stands out for its unique combination of stability, reactivity modulation, and facile removal.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Tosylindole, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind its reactivity and provide detailed, self-validating experimental protocols for its synthesis and manipulation.

Physicochemical and Spectroscopic Profile

N-Tosylindole is a white to light yellow, odorless crystalline powder that is stable under standard temperature and pressure conditions.[5] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₂S | [5][6] |

| Molecular Weight | 271.33 g/mol | [5][6] |

| Melting Point | 141-145 °C | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Moderately soluble in organic solvents like dichloromethane | [5] |

| Density | 1.3 g/cm³ | [5] |

| Purity | ≥ 98% | [5] |

| Shelf Life | 24 months (if stored properly) | [5] |

Spectroscopic data are crucial for the unambiguous identification and characterization of N-Tosylindole. While raw spectra are not presented here, typical spectroscopic features are well-documented in various databases.[6][7]

The Dual Role of the Tosyl Group: Protection and Activation

The tosyl group is not merely a passive protecting group; its strong electron-withdrawing nature profoundly influences the electronic landscape of the indole ring.[1] This electronic perturbation is the key to understanding both the enhanced stability and the unique reactivity of N-Tosylindole.

Enhanced Stability

The electron-withdrawing tosyl group reduces the electron density on the indole nitrogen, making it less susceptible to protonation and oxidation.[1] This increased stability allows for a broader range of synthetic transformations to be performed on the indole core that would be incompatible with the unprotected indole.[1]

Reactivity Modulation and Regiocontrol

A significant consequence of N-tosylation is the acidification of the C2-proton of the indole ring.[1] This allows for selective deprotonation at the C2 position by strong bases, such as n-butyllithium (n-BuLi), to form a stable 2-lithioindole species. This intermediate can then be trapped with various electrophiles, providing a reliable method for C2-functionalization.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy N-tosylindole - High-Quality Research Grade Compound with 98% Purity, Affordable Price [forecastchemicals.com]

- 6. N-Tosylindole | C15H13NO2S | CID 10956616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-tosylindole | C15H13NO2S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-Depth Technical Guide to the Synthesis of N-Tosylindole for Researchers

Abstract

The indole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and natural products.[1] However, the inherent reactivity of the indole nitrogen (N-H) often complicates synthetic transformations. The introduction of a p-toluenesulfonyl (tosyl) group is a robust strategy to protect this nitrogen, enhancing the indole's stability and enabling regioselective functionalization that would otherwise be challenging.[1] This guide provides a comprehensive, beginner-friendly protocol for the synthesis of N-tosylindole, detailing the underlying chemical principles, a step-by-step experimental procedure, and critical field-proven insights for success.

The Rationale for N-Tosylation in Indole Chemistry

The nitrogen atom in the indole ring is susceptible to protonation, oxidation, and undesired alkylation, particularly under acidic or strongly electrophilic conditions.[1] The installation of an electron-withdrawing tosyl group onto this nitrogen serves two primary purposes:

-

Protection and Stabilization: The tosyl group significantly reduces the nucleophilicity and basicity of the indole nitrogen. This electronic modification stabilizes the indole ring system against decomposition and prevents unwanted side reactions during subsequent synthetic steps.[1]

-

Directing Group for Regioselectivity: One of the most powerful applications of the N-tosyl group is its ability to direct metallation to the C2 position. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the C2-proton, facilitating its removal by strong bases like n-butyllithium (n-BuLi). The resulting 2-lithioindole intermediate can then react with various electrophiles, allowing for precise functionalization at the C2 position.[1]

This dual function makes N-tosylation an indispensable tool in the synthetic chemist's arsenal for complex indole synthesis.[1]

Reaction Mechanism: The N-Tosylation Pathway

The synthesis of N-tosylindole is typically achieved by reacting indole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[1] The reaction proceeds via a two-step nucleophilic substitution mechanism.

-

Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton from the indole nitrogen to generate a highly nucleophilic indolide anion.

-

Nucleophilic Attack: The newly formed indolide anion attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the stable N-S bond of the final product, N-tosylindole.

Caption: The reaction mechanism for the N-tosylation of indole.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-tosylation of indole, adapted for clarity and beginner accessibility.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Role |

| Indole | C₈H₇N | 117.15 | 1.0 g | 8.54 | 1.0 | Starting Material |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 0.41 g | 10.24 | 1.2 | Base |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.79 g | 9.39 | 1.1 | Tosylating Agent |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 40 mL | - | - | Solvent |

| Deionized Water | H₂O | - | - | - | - | Quenching Agent |

| Ethyl Acetate | C₄H₈O₂ | - | - | - | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | - | - | Wash Solution |

| Brine (Saturated NaCl aq.) | NaCl | - | - | - | - | Wash Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | - | - | Drying Agent |

Step-by-Step Synthesis Workflow

Safety First: This procedure involves flammable solvents and a highly reactive base (NaH). Perform all steps in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.0 g, 8.54 mmol).

-

Add anhydrous THF (40 mL) to dissolve the indole.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (0.41 g of 60% dispersion, 10.24 mmol) portion-wise to the stirred solution at 0 °C. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution may become slightly cloudy as the sodium indolide salt forms.

-

-

Tosylation:

-

Cool the reaction mixture back down to 0 °C.

-

Add p-toluenesulfonyl chloride (1.79 g, 9.39 mmol) in one portion. Causality Note: The reaction is cooled again to manage the exothermicity of the tosylation step.

-

Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete (typically 1-3 hours), cool the flask to 0 °C.

-

Carefully quench the reaction by slowly adding deionized water (20 mL). Caution: Unreacted NaH will react vigorously with water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Causality Note: The bicarbonate wash removes any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield N-tosylindole as a white solid.[1]

-

Caption: A summary of the experimental workflow for N-tosylindole synthesis.

Troubleshooting and Key Insights

| Problem | Potential Cause | Field-Proven Solution |

| Low or No Yield | Inactive NaH (due to moisture exposure). | Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil and any surface oxidation before use. |

| Insufficiently anhydrous solvent (THF). | Use freshly distilled THF or THF from a solvent purification system. Moisture will quench the NaH and the indolide anion. | |

| Incomplete Reaction | Reaction time is too short. | Monitor the reaction closely by TLC until the starting indole spot has been completely consumed. |

| Insufficient base or tosylating agent. | Ensure accurate weighing of reagents and use the specified molar equivalents. | |

| Formation of Side Products | Reaction temperature was too high. | Maintain careful temperature control, especially during the addition of NaH and TsCl, to prevent side reactions.[3] |

| Presence of impurities in starting materials. | Use high-purity indole and p-toluenesulfonyl chloride. |

Deprotection of the N-Tosyl Group

While the tosyl group is stable under many conditions, it can be readily cleaved when desired. Common methods for deprotection include:

-

Base-mediated Hydrolysis: Strong bases like NaOH or KOH in alcoholic solvents at elevated temperatures can remove the tosyl group.[1] A particularly mild and effective method uses cesium carbonate in a mixture of THF and methanol at room temperature.[4]

-

Reductive Cleavage: Reagents such as magnesium in methanol can also be employed to reductively cleave the N-S bond.[1]

Conclusion

The N-tosylation of indole is a foundational and highly valuable transformation in organic synthesis. The tosyl group not only protects the reactive N-H bond but also serves as a powerful tool for directing subsequent functionalization.[1] The protocol described herein provides a reliable and accessible method for researchers, scientists, and drug development professionals to synthesize N-tosylindoles, opening the door to a wider range of complex molecular architectures.

References

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

-

Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PubMed Central. [Link]

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

-

(Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzene-sulfonamide. Organic Syntheses. [Link]

-

A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. ACS Publications. [Link]

-

What are the precautions when using 98% Indole?. Jinjing Chemical. [Link]

-

A NEW SYNTHESIS OF E-TOSYLINDOLE FROM ANILINE VIA ORTHO-SUBSTITUTED N-TOSYLANILIDES. ElectronicsAndBooks. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Universidade de Lisboa. [Link]

-

Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. [Link]

-

Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

Sources

N-Tosylindole: A Comprehensive Technical Guide to Chemical Stability and Reactivity

Abstract

The indole nucleus is a fundamental scaffold in a vast array of natural products and pharmaceutical agents.[1] However, its intrinsic reactivity, particularly the susceptibility of the N-H bond to protonation, oxidation, and undesired side reactions, often necessitates the use of protecting groups in complex syntheses.[1] Among these, the p-toluenesulfonyl (tosyl) group has proven to be a remarkably versatile and powerful tool. This in-depth technical guide provides a comprehensive analysis of the chemical stability and reactivity profile of N-Tosylindole, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how the strong electron-withdrawing nature of the tosyl group fundamentally alters the electronic landscape of the indole ring, enhancing its stability while simultaneously unlocking unique avenues for regioselective functionalization that are inaccessible with the unprotected parent heterocycle.

Introduction: The Strategic Role of the N-Tosyl Group

Why Protect the Indole Nitrogen?

The nitrogen atom in the indole ring is a focal point of reactivity. Its lone pair of electrons contributes to the aromaticity of the pyrrole ring but is also readily available for reactions. Under acidic conditions, the nitrogen is easily protonated, which can lead to decomposition.[1] It is also susceptible to alkylation and oxidation, complicating synthetic transformations.[1] The introduction of a robust protecting group on the nitrogen atom is therefore a critical strategy to temper this reactivity, allowing for selective modifications elsewhere on the molecule.

The N-Tosyl Group: More Than a Simple Protector

The tosyl group is not merely a steric shield. As a potent electron-withdrawing group, it profoundly influences the electronic distribution within the indole system. This electronic perturbation is the key to understanding both the enhanced stability and the unique reactivity of N-Tosylindole.[1] By delocalizing the nitrogen's lone pair, the tosyl group deactivates the pyrrole ring towards traditional electrophilic attack, thereby increasing the molecule's stability in various reaction media.[1] Concurrently, this electronic shift acidifies the C2-proton, making it susceptible to deprotonation by strong bases and opening a crucial pathway for C2-functionalization.[1]

Synthesis and Physicochemical Properties

The preparation of N-Tosylindole is a standard and generally high-yielding laboratory procedure.

Experimental Protocol: General Procedure for N-Tosylation of Indole

This procedure is a representative method for the synthesis of N-Tosylindole.[1]

Materials:

-

Indole (1.0 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Saturated brine solution

Procedure:

-

To a solution of indole (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) portionwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the indolide anion.

-

Cool the mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) either as a solid or as a solution in THF.

-

Let the reaction warm to room temperature and stir until completion, which can be monitored by Thin-Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂S | [2] |

| Molecular Weight | 271.3 g/mol | [2] |

| Appearance | White to off-white solid | --- |

| Melting Point | 114-117 °C | --- |

| Solubility | Soluble in many organic solvents (THF, DMF, CH₂Cl₂, Acetone) | General Knowledge |

Chemical Stability Profile

The N-tosyl group significantly enhances the stability of the indole core under a variety of conditions where unprotected indoles would typically degrade.[1]

-

Acidic Media: The electron-withdrawing nature of the tosyl group reduces the basicity of the indole nitrogen, making it less susceptible to protonation and subsequent decomposition in some acidic media.[1]

-

Basic Media: N-Tosylindole is generally stable to many basic conditions. However, strong bases under forcing conditions (e.g., high temperatures) can lead to cleavage of the N-S bond (detosylation).[3][4]

-

Oxidative/Reductive Conditions: The tosyl group offers considerable protection against many common oxidizing and reducing agents. Its stability is a key advantage in transition metal-catalyzed cross-coupling reactions.[1]

-

Thermal Stability: N-Tosylindole exhibits good thermal stability, although very high temperatures can lead to decomposition. For instance, in Diels-Alder reactions, temperatures are often kept below 130°C to avoid thermal instability of related dienophiles.[5]

Reactivity Profile: A Paradigm Shift in Indole Functionalization

The tosyl group fundamentally alters the reactivity of the indole ring, shifting the focus from the typically nucleophilic C3 position to the C2 position.

C2-Lithiation: The Gateway to C2-Substituted Indoles

One of the most powerful transformations enabled by the N-tosyl group is the directed deprotonation at the C2 position. The inductive effect of the sulfonyl group significantly increases the acidity of the C2-proton, allowing for its clean abstraction by strong organolithium bases.[1] This generates a stable 2-lithioindole species, a potent nucleophile that can be trapped with a diverse range of electrophiles.[1][6]

Caption: C2-Lithiation and subsequent electrophilic trapping.

This protocol is a representative example for the C2-functionalization of N-Tosylindole.[6]

Materials:

-

N-Tosylindole (1.0 equivalent)

-

n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., an alkyl halide, 1.2 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve N-Tosylindole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise via syringe. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the mixture at -78 °C for 1 hour. For improved stability at higher temperatures (e.g., -25 °C), an additive like bis(N,N′-dimethylaminoethyl) ether can be used.[6]

-

Add the electrophile (1.2 eq.) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Electrophilic Aromatic Substitution (EAS)

Unprotected indole is highly reactive towards electrophiles, with substitution strongly favoring the C3 position.[7] The N-tosyl group deactivates the pyrrole ring, making EAS reactions more sluggish.[1] When substitution does occur, it is often directed to the benzene ring, typically at the C5 and C6 positions, as the pyrrole ring is electronically deactivated.[1]

Cycloaddition Reactions

The N-Tosyl group can activate the indole C2-C3 double bond, enabling it to participate in cycloaddition reactions, a reactivity pattern not typically observed for unprotected indoles.

-

Diels-Alder Reactions: N-tosylindoles substituted with a vinyl group at the C2 position or a dienophile group at the C3 position can act as dienes or dienophiles, respectively, in [4+2] cycloaddition reactions.[5][8] This provides a powerful route to construct complex polycyclic indole alkaloids.[5] Reaction of N-tosyl-2-vinylpyrrole with dienophiles, for example, yields a stable Diels-Alder adduct that can be isolated and further manipulated.

Transition-Metal-Catalyzed Cross-Coupling

Halogenated N-tosylindoles are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] The stability of the tosyl group under these conditions is a significant advantage, allowing for the synthesis of complex, functionalized indoles that would be difficult to prepare otherwise.[1]

Caption: Suzuki-Miyaura coupling of a bromo-N-tosylindole.

Deprotection Strategies

The utility of any protecting group hinges on its efficient removal under conditions that leave the rest of the molecule intact. The N-tosyl group is considered robust, but several reliable methods for its cleavage have been developed.

Comparison of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Base-Mediated | Cs₂CO₃ in THF/MeOH | Ambient to reflux | Very mild, tolerates many functional groups.[3] | Can be slow for electron-rich indoles.[3] |

| Base-Mediated | KOH/Phase Transfer Catalyst | THF/H₂O | Avoids toxic alkylating byproducts.[9] | Requires specific catalyst. |

| Reductive Cleavage | Mg in MeOH | Reflux | Effective for many substrates.[4] | Not compatible with reducible functional groups. |

| Nucleophilic Cleavage | Thioglycolic acid, LiOH | DMF | Efficient, particularly for electron-deficient indoles.[9] | Reagents have strong odors. |

Experimental Protocol: Deprotection using Cesium Carbonate

This procedure is based on a mild and efficient method for N-detosylation.[3]

Materials:

-

N-Tosylindole derivative (1.0 equivalent)

-

Cesium carbonate (Cs₂CO₃, 3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

Dissolve the N-Tosylindole derivative (1.0 eq.) in a mixture of THF and MeOH (typically a 2:1 ratio) at ambient temperature.[3]

-

Add cesium carbonate (3.0 eq.) to the solution.

-

Stir the resulting mixture at ambient temperature or gently heat to reflux as needed. The reaction progress should be monitored by HPLC or TLC.[3]

-

Reaction times can vary from hours to a day depending on the substituents on the indole ring. Electron-withdrawing groups facilitate the reaction, while electron-donating groups can slow it down.[3]

-

Once the reaction is complete, evaporate the solvents under reduced pressure.

-

Add water to the residue and stir.

-

Filter the solid product, wash with water, and dry under vacuum to yield the deprotected indole.[3]

Conclusion: Strategic Application in Synthesis

N-Tosylindole is far more than a protected version of indole; it is a distinct synthetic building block with a unique and valuable reactivity profile. The tosyl group serves as a powerful control element, enhancing stability and enabling regioselective functionalization that is otherwise challenging to achieve. Its ability to direct lithiation to the C2 position is arguably its most significant contribution, providing a reliable entry into a vast array of 2-substituted indoles. Furthermore, its stability in cross-coupling reactions and its ability to participate in cycloadditions underscore its versatility. A thorough understanding of the stability and reactivity of N-Tosylindole, as outlined in this guide, empowers chemists to strategically employ this reagent in the efficient and elegant synthesis of complex molecules for research, materials science, and drug development.

References

-

Gevorgyan, A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Molecules, 27(21), 7565. Available at: [Link]

-

Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. Available at: [Link]

-

Groess, L. (2016). Diels-Alder reactions of N-tosyl-2-vinylpyrroles. University of Minnesota. Retrieved from the University Digital Conservancy, [Link]

-

Pindur, U., et al. (1996). N,N-Diethyl-1-Tosyl-3-Indoleglyoxylamide as a Dienophile in Diels-Alder Reactions. Hyperbaric vs. Thermal Conditions. Molecules, 1(1), 49-52. Available at: [Link]

-

Request PDF. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Tosylindole. PubChem Compound Database. Retrieved from [Link]

-

Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Study Prep. Retrieved from [Link]

-

Request PDF. (n.d.). Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). C2 allylation strategies of indoles. Download Scientific Diagram. Retrieved from [Link]

-

Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

-

Request PDF. (n.d.). N-Tosylhydrazones as Reagents for Cross-Coupling Reactions: A Route to Polysubstituted Olefins. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electrophilic aromatic substitution of a BN indole. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4–28. Available at: [Link]

-

Arkivoc. (n.d.). Recent synthetic developments and reactivity of aromatic indolizines. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Journal of Organic Chemistry, 89(6), 4001–4008. Available at: [Link]

-

RWTH Publications. (2021). Synthesis of N-Fused Indolines via Copper(II)-Catalyzed Dearomatizing Cyclization of Indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Tosylindole | C15H13NO2S | CID 10956616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Indole Nucleus and the Imperative of Protection

An In-Depth Technical Guide to N-Tosylindole in Organic Synthesis

The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic structure, however, renders it susceptible to undesired reactions, particularly at the nitrogen atom, which can undergo protonation, alkylation, and oxidation, often leading to decomposition under various synthetic conditions.[1][3][4] To unlock the full synthetic potential of this scaffold, the strategic protection of the indole nitrogen is paramount. Among the arsenal of available nitrogen-protecting groups, the p-toluenesulfonyl (tosyl) group has distinguished itself as a robust and versatile tool, offering not only stability but also powerful control over reactivity and regioselectivity.[1][5]

This technical guide provides a comprehensive overview of the N-tosyl group's role in indole chemistry. We will delve into the causality behind its application, from the fundamentals of its installation and cleavage to its advanced use as a directing group in the synthesis of complex molecules, providing field-proven protocols and insights for researchers, scientists, and drug development professionals.

Core Chemistry of N-Tosylindoles

The utility of the tosyl group stems from its profound electronic influence on the indole ring. As a strong electron-withdrawing group, it significantly reduces the nucleophilicity and basicity of the indole nitrogen, thereby stabilizing the entire heterocyclic system against a wide range of reaction conditions, including some acidic media where unprotected indoles would readily decompose.[1]

Installation of the Tosyl Group: A Standard Protocol

The N-tosylation of indoles is a reliable and straightforward transformation, typically achieved by reacting the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[1] The choice of base and solvent can be adapted, but sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective combination.

Experimental Protocol: General Procedure for N-Tosylation of Indole [1]

-

To a solution of the indole (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the resulting suspension to stir at room temperature for 30-60 minutes to ensure complete deprotonation, forming the sodium salt of the indole.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-tosylindole.

Causality: The use of a strong, non-nucleophilic base like NaH is critical for quantitatively deprotonating the indole nitrogen (pKa ≈ 21 in DMSO) without competing side reactions.[1] The subsequent reaction with the electrophilic TsCl proceeds via a standard nucleophilic substitution to form the stable N-S bond.

Cleavage of the Tosyl Group: Strategies and Protocols

While the stability of the N-tosyl group is its primary asset, its removal can present a challenge, often requiring conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[6][7] Consequently, a variety of deprotection methods have been developed, broadly categorized into basic/nucleophilic and reductive conditions.

Mild and Efficient Deprotection with Cesium Carbonate

A particularly noteworthy method involves the use of cesium carbonate in a mixture of THF and methanol. This protocol, developed by Bajwa et al., stands out for its mildness, efficiency, and broad substrate scope, avoiding the harsh conditions of traditional methods like refluxing strong bases or dissolving metal reductions.[6][8]

The reaction rate is sensitive to electronic and steric factors. Electron-withdrawing groups on the indole ring (e.g., bromo, nitro) greatly accelerate the reaction, while electron-donating (e.g., methoxy) or sterically hindering groups slow it down.[6]

Experimental Protocol: N-Detosylation using Cesium Carbonate [6] (Representative procedure for N-Tosyl-5-bromoindole)

-

Dissolve N-Tosyl-5-bromoindole (1.0 equivalent, e.g., 6.0 mmol) in a mixture of THF and MeOH (2:1 v/v) at ambient temperature.

-

Add cesium carbonate (Cs₂CO₃, 3.0 equivalents, e.g., 18.0 mmol) to the solution.

-

Stir the resulting mixture at ambient temperature. Monitor the reaction's progress by HPLC or TLC. For this substrate, the reaction is typically complete within 18 hours.

-

Once the reaction is complete, evaporate the solvent under vacuum.

-

To the residue, add water and stir for 10-15 minutes.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield the deprotected indole.

Causality: The enhanced reactivity of Cs₂CO₃ compared to other alkali metal carbonates is attributed to the high solubility of cesium alkoxide intermediates in the organic solvent mixture and the poor coordination of the large, soft Cs⁺ cation with the alkoxide, rendering it a more potent nucleophile for attacking the sulfur atom of the sulfonamide.[6]

Summary of Deprotection Conditions

The choice of deprotection method is crucial and depends heavily on the overall molecular architecture. The following table summarizes various conditions for the deprotection of substituted N-tosylindoles using the cesium carbonate method.

| Substrate (N-Tosylindole) | Substituent | Temp (°C) / Time (h) | Conversion (%) | Product |

| N-Tosylindole | H | 64 / 0.5 | >99 | Indole |

| 3-Methyl-N-tosylindole | 3-Me | 64 / 8 | 98 | 3-Methylindole |

| 5-Methoxy-N-tosylindole | 5-MeO | 64 / 2.5 | >99 | 5-Methoxyindole |

| 5-Bromo-N-tosylindole | 5-Br | 22 / 15 | >99 | 5-Bromoindole |

| N-Tosyl-5-nitroindole | 5-NO₂ | 0-5 / 5 | >99 | 5-Nitroindole |

| 4-Aza-N-tosylindole | 4-Aza | 22 / 2 | >99 | 4-Azaindole |

| Data adapted from Bajwa, J. S. et al., Tetrahedron Letters, 2006.[6] |

Other common deprotection methods include:

-

Strong Base: KOH or NaOH in refluxing ethanol.[8] Effective but harsh.

-

Reductive Cleavage: Magnesium turnings in methanol (Mg/MeOH) provides a reductive pathway.[8]

-

Nucleophilic Cleavage: The dilithium salt of thioglycolic acid offers an efficient alternative.[9]

Synthetic Utility: The Tosyl Group as a Director of Reactivity

The N-tosyl group transcends its protective role, serving as a powerful tool to direct subsequent functionalization of the indole ring with high regioselectivity.[1]

Directing C2-Metallation and Functionalization

One of the most significant applications of N-tosylation is its ability to facilitate selective deprotonation at the C2 position. The strongly electron-withdrawing sulfonyl group increases the kinetic acidity of the C2-proton, enabling its clean abstraction by strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[1] The resulting 2-lithio-N-tosylindole is a stable nucleophilic intermediate that can be trapped with a wide variety of electrophiles (E+), providing a robust route to C2-substituted indoles.

Enabling Cross-Coupling Reactions

N-tosylindoles, particularly their halogenated derivatives, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. The tosyl group's stability under typical palladium and nickel catalysis conditions is a major advantage, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds at various positions on the indole ring.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-N-tosylindole [1]

-

To a Schlenk flask, add the bromo-N-tosylindole (1.0 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Conclusion

The N-tosyl group is far more than a simple protecting group in the realm of indole synthesis. Its introduction provides enhanced stability, while its powerful electron-withdrawing nature unlocks regioselective functionalization pathways, most notably at the C2 position, that are otherwise difficult to achieve. While its cleavage requires careful consideration of reaction conditions, modern methods, such as the mild cesium carbonate protocol, have significantly broadened its applicability. For researchers in organic synthesis and drug development, a thorough understanding of N-tosylindole chemistry provides a robust and reliable platform for the efficient and controlled construction of complex, high-value indole-containing molecules.[1]

References

-

Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. [Link]

-

ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [Link]

-

Pennington, F. C., et al. (1973). SYNTHESIS AND SOME REACTIONS OF THE N-TOSYL DERIVATIVE OF INDOLES AND 2,3-DIHYDROCARBAZOL4(1H)-ONE. Australian Journal of Chemistry, 26(11), 2469-2475. [Link]

-

Kharitonov, D. I., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38943–38953. [Link]

-

Knight, D. W., et al. (2006). Efficient Indole N-Detosylation Using Thioglycolate. Synthetic Communications, 36(17), 2491-2496. [Link]

-

Ahmad, I., et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Scientific Reports, 14(1), 25687. [Link]

-

ResearchGate. (2018). Deprotection of N-Ts indole substrates. [Link]

-

El-Daly, S. M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. [Link]

-

ResearchGate. (2024). Biological activities of some tosylindole derivatives. [Link]

-

Kharitonov, D. I., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38943–38953. [Link]

-

Wipf, P., et al. (2012). Synthesis of Indole Analogues of the Natural Schweinfurthins. Beilstein Journal of Organic Chemistry, 8, 57-65. [Link]

-

Alcon, M., et al. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(13), 4720-4723. [Link]

-

Madiu, R., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008. [Link]

-

Sciencemadness Discussion Board. (2017). Protecting weak secondary amines - driving me crazy! [Link]

-

Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. [Link]

-

ResearchGate. (2014). Can anyone suggest a method to protect the amide nitrogen with tosyl or mesyl group? [Link]

-

Baran, P. S., et al. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(6), 793-796. [Link]

-

Moody, C. J., et al. (1993). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2575-2579. [Link]

-

Phukan, P., & Sudalai, A. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 5(3), 488-493. [Link]

-

Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.org [mdpi.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Mechanistic Guide to the N-Tosylation of Indole: Principles, Protocols, and Practical Considerations

This technical guide provides an in-depth exploration of the N-tosylation of indole using p-toluenesulfonyl chloride (TsCl). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer robust, validated protocols. We will dissect the reaction mechanism, evaluate critical process parameters, and present alternative methodologies that align with modern green chemistry principles.

Strategic Imperative: The Role of N-Protection in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, but its utility is often hampered by the reactivity of the N-H bond. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation, oxidation, and undesired alkylation, particularly in the presence of strong acids or electrophiles[1]. The introduction of an electron-withdrawing protecting group, such as the p-toluenesulfonyl (tosyl) group, is a cornerstone strategy to mitigate these issues.

The N-tosyl group offers several distinct advantages:

-

Enhanced Stability: It shields the nitrogen atom, preventing unwanted side reactions and allowing for a broader range of synthetic transformations on the indole core[1].

-

Increased Acidity of C2-H: The potent electron-withdrawing nature of the sulfonyl moiety significantly acidifies the proton at the C2 position. This facilitates regioselective deprotonation by strong organolithium bases, enabling precise functionalization at this site—a transformation that is otherwise challenging to control[1].

-

Predictable Reactivity: As a robust and well-characterized protecting group, its behavior and cleavage conditions are well-documented, lending predictability to multi-step syntheses[2][3].

The Core Mechanism: A Stepwise Dissection

The N-tosylation of indole is a classic nucleophilic substitution reaction. The process is predicated on increasing the nucleophilicity of the indole nitrogen to facilitate an attack on the electrophilic sulfur atom of tosyl chloride.

Step 1: Deprotonation of the Indole Nitrogen

The N-H proton of an unsubstituted indole is weakly acidic, with a pKa of approximately 20.95 in DMSO[1]. Consequently, a strong base is required to efficiently deprotonate the nitrogen and generate the corresponding indole anion (indolide).

Indole + Base ⇌ Indole Anion + [H-Base]+

The choice of base is critical and is dictated by the desired reaction conditions and substrate compatibility.

-

Sodium Hydride (NaH): A common and highly effective choice. It is an irreversible, non-nucleophilic base that deprotonates the indole to form the sodium indolide salt and hydrogen gas, driving the equilibrium forward. Its use in aprotic solvents like THF or DMF is standard practice[1][4].

-

Potassium Hydroxide (KOH) / Phase-Transfer Catalysis: In biphasic systems, a strong inorganic base like KOH can be used in conjunction with a phase-transfer catalyst (PTC). The PTC, typically a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase to perform the deprotonation[5].

Step 2: Nucleophilic Attack on Tosyl Chloride

The generated indole anion is a potent nucleophile. It readily attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride. The sulfonyl group's oxygen atoms inductively withdraw electron density, making the sulfur highly electrophilic. This nucleophilic attack proceeds via an SN2-type mechanism, resulting in the formation of the N-S bond and the displacement of the chloride ion as the leaving group.

Indole Anion + TsCl → N-Tosylindole + Cl⁻

The overall mechanism can be visualized as follows:

Caption: The two-step mechanism of indole N-tosylation.

Experimental Protocol: A Validated Approach

This section provides a detailed, self-validating methodology for the N-tosylation of indole, grounded in established procedures[1]. The protocol emphasizes safety, reaction monitoring, and proper workup to ensure high purity and yield.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Indole | 117.15 | 1.0 | 1.17 g |

| Sodium Hydride (60% disp.) | 24.00 | 1.2 | 0.48 g |

| p-Toluenesulfonyl Chloride | 190.65 | 1.1 | 2.10 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated NH₄Cl (aq.) | - | - | 25 mL |

| Ethyl Acetate | - | - | 50 mL |

| Brine | - | - | 25 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq.). Dissolve it in anhydrous THF (50 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution may become cloudy as the sodium indolide salt forms.

-

Tosylation: Cool the reaction mixture back to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq.) in a single portion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the indole spot indicates completion.

-

Quenching: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (25 mL) to neutralize any remaining NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL) to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure N-tosylindole.

Experimental Workflow Visualization

Caption: Standard laboratory workflow for N-tosylation of indole.

Advanced Topic: Phase-Transfer Catalysis (PTC)

As a greener and often operationally simpler alternative to using pyrophoric reagents like NaH, phase-transfer catalysis (PTC) has emerged as a powerful methodology. This technique is particularly useful for scaled-up syntheses in industrial settings[5].

In a typical PTC setup for N-tosylation, the reaction is performed in a biphasic system of an aqueous solution of a strong base (e.g., 50% KOH) and an organic solvent (e.g., Toluene or Dichloromethane) containing the indole and tosyl chloride. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction.

Mechanism of PTC Action:

-

The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase.

-

This ion pair (Bu₄N⁺OH⁻) has sufficient organic solubility to migrate into the organic phase.

-

In the organic phase, the highly reactive, "naked" hydroxide deprotonates the indole.

-

The resulting indole anion reacts with tosyl chloride as previously described.

-

The catalyst cation then returns to the aqueous phase to repeat the cycle.

This method avoids the need for anhydrous solvents and hazardous hydride reagents, presenting a significant process safety advantage.

Conclusion

The N-tosylation of indole with tosyl chloride is a fundamental and enabling transformation in organic synthesis. A thorough understanding of its mechanism—from the critical initial deprotonation to the final nucleophilic substitution—is paramount for successful execution. The choice of base and solvent system dictates the reaction's efficiency and safety profile, with traditional sodium hydride protocols offering high reactivity and phase-transfer catalysis providing a greener, scalable alternative. By following validated protocols and understanding the causality behind each step, researchers can reliably prepare N-tosylated indoles, unlocking a vast potential for subsequent, regioselective functionalization of this important heterocyclic core.

References

-

Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. [Link]

-

Chen, G.-P., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]

-

Astill, B. D., & Boekelheide, V. (1955). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Australian Journal of Chemistry. [Link]

-

Karmakar, R., & Velu, S. E. (2011). Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. [Link]

-

Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

-

Reddy, T. J., et al. (2007). Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health (PMC). [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

-

Zhu, M.-H., et al. (2019). A consecutive detosylation/alkylation transformation of tosylated indoles and phenols with alkoxides/alcohols as the alkylation reagents. Organic Chemistry Portal. [Link]

-

Prasad, K., & Blacklock, T. J. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. ACS Publications - Organic Process Research & Development. [Link]

Sources

Solubility Characteristics of N-Tosylindole in Common Organic Solvents: A Practical and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosylindole is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry, prized for its role as a protected indole that enables a wide array of synthetic transformations.[1] Despite its widespread use, a comprehensive guide to its solubility characteristics—a critical parameter for reaction design, process optimization, purification, and formulation—has been conspicuously absent. This technical guide provides an in-depth analysis of the solubility of N-Tosylindole, moving beyond simple data tabulation to explore the underlying physicochemical principles. We will examine the molecule's structural attributes, predict its behavior in various solvent classes based on polarity and intermolecular forces, and provide a robust, self-validating experimental protocol for researchers to precisely determine solubility in their own laboratory settings.

Introduction: The Strategic Importance of N-Tosylindole

The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceuticals.[1] However, the reactivity of the indole N-H bond often complicates synthetic routes through undesired side reactions like protonation, alkylation, or oxidation.[1] The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group onto the indole nitrogen atom serves two primary functions: it deactivates the ring towards unwanted electrophilic substitution and provides a sterically bulky protecting group, thereby enhancing the stability and directing the regioselectivity of further functionalization.[1]

A thorough understanding of the solubility of N-Tosylindole is paramount for its effective utilization. Key applications include:

-

Reaction Homogeneity: Ensuring the substrate is fully dissolved is crucial for achieving predictable reaction kinetics and complete conversion.

-

Purification Strategies: Knowledge of differential solubility is the basis for effective crystallization, precipitation, and chromatographic separations. For instance, its synthesis often involves extraction with an organic solvent followed by purification via column chromatography.

-

Drug Development: For downstream applications, solubility in various media is a determining factor for bioavailability and the feasibility of formulation studies.

This guide provides the foundational knowledge and practical tools necessary to master the handling of N-Tosylindole in solution.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of N-Tosylindole, one must first appreciate its molecular architecture. The molecule is a conjugate of the heterocyclic indole ring and a p-toluenesulfonyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂S | PubChem[2] |

| Molecular Weight | 271.3 g/mol | PubChem[2] |

| Melting Point | 141-145 °C | Commercial Supplier[3] |

| Appearance | White to light yellow crystalline powder | Commercial Supplier[3] |

| Topological Polar Surface Area | 47.5 Ų | PubChem[2] |

| XLogP3 | 3.6 | PubChem[2] |

The molecule's structure presents two distinct domains that dictate its interactions with solvents:

-

A Large, Nonpolar Framework: Comprising the indole ring system and the tolyl group, this extensive aromatic surface area is hydrophobic and engages primarily through van der Waals forces and π-π stacking.

-

A Polar Sulfonyl Moiety: The -SO₂- group is strongly polar and acts as a hydrogen bond acceptor, providing a site for dipole-dipole interactions with polar solvent molecules.

This dual nature—a large nonpolar region punctuated by a distinct polar functional group—is the key to its solubility profile. The high XLogP3 value of 3.6 confirms a predominantly lipophilic character.[2]

Caption: Molecular interactions governing N-Tosylindole solubility.

Qualitative Solubility Across Common Organic Solvents

While precise quantitative data is scarce in the literature, a reliable qualitative profile can be synthesized from procedural descriptions in synthetic chemistry publications. The principle of "like dissolves like" serves as an excellent predictive tool.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Evidence |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents have moderate polarity, ideal for solvating both the polar sulfonyl group and the large nonpolar aromatic system. N-Tosylindole is explicitly described as "moderately soluble" in dichloromethane.[3] Chloroform is also used effectively in synthetic procedures.[5] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | THF is a polar aprotic solvent frequently used for reactions involving N-Tosylindole, such as N-tosylation and subsequent alkylation, indicating it is an excellent solvent for this compound.[1][6] Its polarity is sufficient to engage the sulfonyl group while its organic character solvates the rest of the molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents are highly polar and can effectively solvate the -SO₂- group. They are commonly used in reactions requiring high solubility of organic substrates. DMF is a documented solvent for N-tosylation reactions.[1] DMSO is used in the synthesis of related substituted 3-tosyl indoles.[7] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Limited to Moderate | While polar, the strong hydrogen-bonding network of alcohols is less effective at solvating the large lipophilic structure. Research notes that simple N-tosylindoles are highly lipophilic and not readily soluble in methanol alone, often requiring a co-solvent like THF.[6] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low | These nonpolar solvents interact well with the aromatic rings but cannot effectively solvate the polar sulfonyl group. This makes them poor solvents for dissolution but excellent for recrystallization (as anti-solvents). Indeed, n-heptane has been successfully used to recrystallize a related derivative.[6] |

| Water | Water (H₂O) | Very Low / Insoluble | The molecule's high lipophilicity and large nonpolar surface area make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water. The general behavior of related sulfonamides points to limited water solubility.[8] |

Experimental Protocol: Isothermal Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is essential. The isothermal saturation method is a robust and reliable technique.[9] This protocol provides a self-validating system for determining the solubility of N-Tosylindole at a specific temperature (e.g., 25 °C).

Objective: To determine the equilibrium solubility of N-Tosylindole in a chosen organic solvent.

Materials:

-

N-Tosylindole (≥98% purity)[3]

-

Selected solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Methodology:

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of N-Tosylindole to a vial (e.g., 100 mg to 5 mL of solvent). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

Step 2: Equilibration

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.

-

After the initial agitation, let the vial stand undisturbed at the same constant temperature for at least 4 hours to allow undissolved solids to settle.

Step 3: Sample Collection and Filtration

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the solution through a 0.2 μm syringe filter into a clean, dry vial. This step is critical to remove all particulate matter, ensuring only the dissolved solid is measured.[9]

Step 4: Quantification

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., prepare a 1:100 or 1:1000 dilution in a volumetric flask).

-

Using HPLC (Preferred): Inject the diluted sample and quantify the concentration of N-Tosylindole against a pre-calibrated standard curve.

-

Using UV-Vis: Measure the absorbance of the diluted solution at the λ_max of N-Tosylindole. Calculate the concentration using a standard curve prepared from known concentrations of N-Tosylindole in the same solvent.

Step 5: Calculation

-

Calculate the concentration in the diluted sample from the calibration curve.

-

Multiply this value by the dilution factor to determine the concentration in the original saturated solution. This value is the solubility.

-

Solubility (mg/mL) = Concentration_diluted (mg/mL) × Dilution_Factor

-

Caption: Experimental workflow for isothermal solubility determination.

Conclusion: A Framework for Practical Application

N-Tosylindole exhibits a nuanced solubility profile governed by its hybrid chemical nature. It is highly soluble in polar aprotic and halogenated solvents (DCM, THF, DMF), which can effectively solvate both its polar sulfonyl head and its nonpolar aromatic body. Conversely, it shows limited solubility in highly polar protic solvents like methanol and is practically insoluble in nonpolar hydrocarbons and water. This differential solubility is a powerful tool for synthetic chemists, enabling both homogeneous reaction conditions and efficient purification by crystallization. For quantitative needs, the provided isothermal saturation protocol offers a reliable and accurate method for generating precise solubility data, empowering researchers in process development and formulation science to make informed, data-driven decisions.

References

- N-Tosylindole Product Information. (n.d.). Industrial Chemicals.

-

N-Tosylindole. (2025). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Baka, E., et al. (2022). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

-

Murai, Y., Masuda, G., & Inoue, S. (1991). A NEW SYNTHESIS OF E-TOSYLINDOLE FROM ANILINE VIA ORTHO-SUBSTITUTED N-TOSYLANILIDES. HETEROCYCLES, Vol. 32, No. 7. Retrieved from [Link]

-

Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47, 6425–6427. Retrieved from [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

-

Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. Retrieved from [Link]

-

Hovhannisyan, A. A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]

-

Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2021). International Journal of Novel Research and Development. Retrieved from [Link]

-

Indole. (2025). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. Retrieved from [Link]

-

Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). PubMed Central. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Tosylindole | C15H13NO2S | CID 10956616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-tosylindole - High-Quality Research Grade Compound with 98% Purity, Affordable Price [forecastchemicals.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The N-Tosylindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus and the Transformative Role of the Tosyl Group

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has rendered it a privileged scaffold in drug discovery.[3] However, the intrinsic reactivity of the indole nitrogen and the pyrrole ring can present challenges in synthetic campaigns and lead to metabolic instability. The strategic introduction of a para-toluenesulfonyl (tosyl) group at the N1 position dramatically alters the electronic landscape of the indole nucleus, providing a powerful tool to enhance stability, direct reactivity, and unlock novel biological activities. This guide provides a comprehensive exploration of the multifaceted role of N-Tosylindole in medicinal chemistry, from its synthesis and reactivity to its diverse therapeutic applications.

The Chemistry of N-Tosylindoles: Synthesis, Stability, and Strategic Functionalization

The N-tosyl group serves as more than just a simple protecting group; it is an essential control element that modulates the reactivity of the indole core. Its electron-withdrawing nature enhances the stability of the indole ring to certain acidic conditions where unprotected indoles might decompose.[4]

Synthesis of N-Tosylindoles: Foundational Methodologies

The most common method for the preparation of N-Tosylindoles involves the reaction of an indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4] A more advanced and efficient method for generating substituted N-Tosylindoles is the one-pot modified Madelung synthesis, which allows for the construction of 1,2-disubstituted-3-tosylindoles from readily available starting materials.[5]

Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted-3-tosyl Indoles

This protocol is adapted from a reported procedure for the synthesis of 1,2-disubstituted-3-tosyl indoles.[5]

Materials:

-

Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide (starting material)

-

Sodium p-toluenesulfinate (p-TolSO₂Na)

-

Dimethyl sulfoxide (DMSO)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a screw-cap vial equipped with a magnetic stir bar, charge the benzyl bromide starting material (0.5 mmol), sodium p-toluenesulfinate (2 mmol, 4 equivalents), and DMSO (1 mL).

-

Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.

-

Add DBN (1.5 mmol, 3 equivalents) to the reaction mixture and continue stirring at 100 °C for an additional 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash three times with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted-3-tosyl indole.

Directing Reactivity: The Tosyl Group as a C2-Metallation Director

A key feature of the N-tosyl group is its ability to direct deprotonation to the C2 position of the indole ring. The electron-withdrawing sulfonyl moiety acidifies the C2-proton, enabling its abstraction by strong bases like n-butyllithium (n-BuLi) to form a stable 2-lithioindole intermediate. This powerful synthetic tool allows for the selective introduction of a wide array of electrophiles at the C2 position, a site that is typically less reactive towards electrophilic attack in unprotected indoles.[4]

Caption: General workflow for the C2-functionalization of N-Tosylindole via lithiation.

Therapeutic Applications of N-Tosylindole Derivatives

The N-Tosylindole scaffold has been successfully employed in the development of a diverse range of therapeutic agents, demonstrating its versatility and importance in medicinal chemistry.

Anticancer Activity: Targeting Key Signaling Pathways

N-Tosylindole derivatives have emerged as promising anticancer agents, with many exhibiting potent activity against various cancer cell lines. A significant number of these compounds exert their effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6][7][8] Several indole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[9] N-Tosylindole-based compounds can be designed to target key components of this pathway, offering a promising strategy for cancer therapy.

Caption: N-Tosylindole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] The indole scaffold is a well-established pharmacophore for the design of kinase inhibitors.[10] N-Tosylindole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are key drivers of angiogenesis.[11]

Table 1: Anticancer Activity of Selected N-Tosylindole Derivatives

| Compound Class | Target(s) | Mechanism of Action | Reference(s) |

| Pyrrole indolin-2-ones | VEGFRs, PDGFRs | Inhibition of angiogenesis | [11] |

| Indole-based compounds | PI3K/Akt/mTOR pathway | Induction of apoptosis and cell cycle arrest | [6][7][8][9] |

| Oxindole derivatives | Multiple kinases | Inhibition of cell proliferation and signaling | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a standard method to evaluate the anticancer potential of N-Tosylindole derivatives.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N-Tosylindole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the N-Tosylindole derivative in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial and Antiviral Activities

The N-Tosylindole scaffold has also shown promise in the development of antimicrobial and antiviral agents.

Antibacterial Agents: